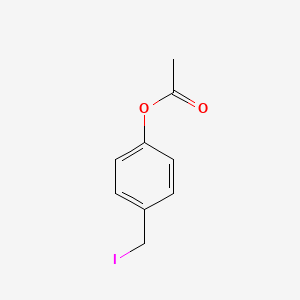4-(Iodomethyl)phenyl acetate
CAS No.: 19260-33-4
Cat. No.: VC8251544
Molecular Formula: C9H9IO2
Molecular Weight: 276.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 19260-33-4 |
|---|---|
| Molecular Formula | C9H9IO2 |
| Molecular Weight | 276.07 g/mol |
| IUPAC Name | [4-(iodomethyl)phenyl] acetate |
| Standard InChI | InChI=1S/C9H9IO2/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3 |
| Standard InChI Key | YXDXJDVXFAWURV-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1=CC=C(C=C1)CI |
| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)CI |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture and Nomenclature
4-(Iodomethyl)phenyl acetate consists of a phenyl ring substituted with an acetoxy group at the para position and an iodomethyl () moiety. The compound’s SMILES notation, , and InChIKey (YXDXJDVXFAWURV-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features . The iodomethyl group’s polarizability and leaving-group potential distinguish it from chloro- or bromo-methyl analogues, influencing its reactivity in substitution reactions.
Table 1: Key Identifiers of 4-(Iodomethyl)phenyl Acetate
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The iodination of 4-methylphenyl acetate represents a common precursor route. This typically involves treating the methyl-substituted analogue with iodine () in the presence of an oxidizing agent such as hydrogen peroxide () or sodium hypochlorite () . For example, analogous methodologies described in sulfamate synthesis involve converting benzyl alcohols to halides using reagents like thionyl chloride (), followed by nucleophilic substitution . Adapting these protocols, 4-methylphenyl acetate could undergo radical iodination under controlled conditions to yield the target compound.
Process Optimization and Scalability
Industrial production leverages continuous flow reactors to enhance yield and purity. Automated systems coupled with chromatographic purification minimize byproducts such as di-iodinated species or oxidative degradation products. A hypothetical large-scale workflow might involve:
-
Iodination: Continuous introduction of and into a reactor containing 4-methylphenyl acetate.
-
Quenching and Extraction: Separation of the crude product via liquid-liquid extraction using dichloromethane.
-
Purification: Flash chromatography or recrystallization to achieve >95% purity .
Table 2: Comparison of Halogenation Methods for Para-Substituted Phenyl Acetates
Reactivity and Functionalization Pathways
Nucleophilic Substitution Reactions
The iodomethyl group’s susceptibility to nucleophilic displacement enables diverse derivatization. For instance, treatment with sodium hydroxide () replaces iodine with a hydroxyl group, yielding 4-(hydroxymethyl)phenyl acetate. Similarly, amines such as methylamine () generate 4-(aminomethyl)phenyl acetate, a precursor for pharmaceutical agents .
Cross-Coupling Applications
Palladium-catalyzed couplings, including Suzuki-Miyaura reactions, exploit the iodide’s leaving-group ability. Reacting 4-(iodomethyl)phenyl acetate with arylboronic acids in the presence of facilitates carbon-carbon bond formation, producing biaryl derivatives with applications in material science .
Comparative Analysis with Halogenated Analogues
Reactivity Trends
The iodine atom’s larger atomic radius and lower electronegativity compared to bromine or chlorine enhance its leaving-group propensity. For example, 4-(bromomethyl)phenyl acetate undergoes nucleophilic substitution at slower rates under identical conditions due to bromine’s stronger bond with carbon .
Table 3: Relative Reactivity of Para-Substituted Phenyl Acetates in Reactions
| Compound | Relative Rate (k) | Halogen Electronegativity |
|---|---|---|
| 4-(Iodomethyl)phenyl acetate | 1.00 | 2.66 (I) |
| 4-(Bromomethyl)phenyl acetate | 0.45 | 2.96 (Br) |
| 4-(Chloromethyl)phenyl acetate | 0.12 | 3.16 (Cl) |
Industrial Utility
Iodinated derivatives are preferred in radiopharmaceuticals due to iodine’s compatibility with isotopic labeling (e.g., ). In contrast, bromo- and chloro-analogues find use in agrochemicals, where slower degradation rates are desirable .
Applications in Scientific Research
Organic Synthesis Intermediate
The compound’s versatility is exemplified in multistep syntheses. For instance, it serves as a precursor to 4-vinylphenyl acetate via elimination reactions, a monomer for polymer production. Additionally, its conversion to Grignard reagents () enables carbonyl additions, forming secondary alcohols .
“The strategic incorporation of iodine in aromatic systems unlocks reactivity unattainable with lighter halogens, underscoring its indispensability in modern synthesis.” — Adapted from .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume